molecular formula C22H16F3N3O2S2 B258027 2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No. B258027
M. Wt: 475.5 g/mol
InChI Key: SSVPDQXLYLMVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.

Scientific Research Applications

2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. The compound has also shown promising results in the treatment of cancer, diabetes, and neurological disorders.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. The compound has also been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has also been shown to regulate glucose and lipid metabolism, and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide in lab experiments is its potential to exhibit anti-inflammatory, analgesic, and antipyretic activities. The compound has also shown promising results in the treatment of cancer, diabetes, and neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

Future research on 2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide could focus on the following areas:
1. Development of more efficient synthesis methods to improve the yield and purity of the compound.
2. Investigation of the compound's mechanism of action at the molecular level.
3. Evaluation of the compound's efficacy and safety in clinical trials for the treatment of cancer, diabetes, and neurological disorders.
4. Development of novel drug delivery systems to improve the compound's bioavailability and pharmacokinetics.
5. Exploration of the compound's potential applications in other fields of scientific research, such as materials science and catalysis.
Conclusion:
In conclusion, 2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a chemical compound that has shown promising results in various fields of scientific research. The compound has potential applications in the treatment of cancer, diabetes, and neurological disorders, and exhibits anti-inflammatory, analgesic, and antipyretic activities. However, further research is needed to fully understand the compound's mechanism of action and to evaluate its efficacy and safety in clinical trials.

Synthesis Methods

The synthesis of 2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has been reported in the literature using different methods. One of the methods involves the reaction of 3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinesulfenyl chloride with N-(3,5-dimethylphenyl)glycine in the presence of a base, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography.

properties

Product Name

2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Molecular Formula

C22H16F3N3O2S2

Molecular Weight

475.5 g/mol

IUPAC Name

2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C22H16F3N3O2S2/c1-12-6-13(2)8-15(7-12)27-18(29)11-32-21-14(10-26)9-16(20(28-21)22(23,24)25)19(30)17-4-3-5-31-17/h3-9H,11H2,1-2H3,(H,27,29)

InChI Key

SSVPDQXLYLMVPO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C=C2C#N)C(=O)C3=CC=CS3)C(F)(F)F)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C=C2C#N)C(=O)C3=CC=CS3)C(F)(F)F)C

Origin of Product

United States

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